Regorafenib N-β-D-glucuronide is a metabolite of regorafenib, an oral small molecule kinase inhibitor primarily used in the treatment of metastatic colorectal cancer and other advanced solid tumors. Regorafenib functions by inhibiting multiple receptor tyrosine kinases involved in tumor growth and angiogenesis. The glucuronidation of regorafenib occurs in the liver, where it is converted into this inactive metabolite, which is then excreted from the body.
Regorafenib N-β-D-glucuronide is derived from regorafenib, which is marketed under the brand name Stivarga. The compound is formed through the enzymatic process of glucuronidation, primarily mediated by uridine diphosphate-glucuronosyltransferases (UGTs) in the liver. This metabolic transformation plays a crucial role in drug detoxification and elimination.
Regorafenib N-β-D-glucuronide falls under the classification of drug metabolites and can be categorized as a glucuronide conjugate. It is specifically an N-linked glucuronide, which distinguishes it from other glucuronides that are typically O-linked.
The synthesis of regorafenib N-β-D-glucuronide can be achieved through enzymatic processes involving UGTs. The primary method involves incubating regorafenib with human liver microsomes or recombinant UGT enzymes in the presence of uridine diphosphate-glucuronic acid. This reaction leads to the formation of the glucuronide conjugate.
The synthesis typically requires controlled conditions such as temperature and pH to optimize enzyme activity. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and confirm the formation of regorafenib N-β-D-glucuronide.
Regorafenib N-β-D-glucuronide has a complex molecular structure characterized by its glucuronic acid moiety linked to the nitrogen atom of regorafenib. The chemical formula for regorafenib is CHClFNO, while its glucuronide form includes additional components from the glucuronic acid.
The molecular weight of regorafenib N-β-D-glucuronide is approximately 498.85 g/mol. The structural analysis reveals that it retains key functional groups from regorafenib while incorporating the glucuronic acid structure, affecting its solubility and biological activity.
The primary chemical reaction involved in the formation of regorafenib N-β-D-glucuronide is glucuronidation. This reaction typically occurs through nucleophilic attack by the nitrogen atom on the glucose moiety, leading to the formation of a stable glucuronide bond.
The kinetics of this reaction can be influenced by various factors, including enzyme concentration, substrate availability, and co-factors necessary for UGT activity. Understanding these parameters is crucial for optimizing synthesis and predicting metabolic pathways in vivo.
Regorafenib N-β-D-glucuronide acts primarily as an inactive metabolite. The mechanism involves the conjugation of regorafenib with glucuronic acid, which facilitates its excretion and reduces its pharmacological activity. This metabolic pathway is essential for detoxifying regorafenib and preventing potential toxicity associated with prolonged exposure to active drug forms.
Studies have shown that only specific gut microbial β-glucuronidase enzymes can reactivate regorafenib from its glucuronide form, indicating a complex interplay between drug metabolism and microbiome activity . The identification of these enzymes provides insights into potential therapeutic strategies to mitigate toxicity associated with regorafenib treatment.
Regorafenib N-β-D-glucuronide is typically a white to off-white powder with good solubility in aqueous solutions due to its polar nature imparted by the glucuronic acid component.
The compound exhibits stability under physiological conditions but may undergo hydrolysis or further metabolism in specific environments. Its high protein binding affinity (99.5%) indicates significant interaction with plasma proteins, influencing its distribution and elimination kinetics .
Regorafenib N-β-D-glucuronide serves primarily as a biomarker for monitoring regorafenib therapy's pharmacokinetics and dynamics. Understanding its formation and clearance can help optimize dosing strategies to enhance therapeutic efficacy while minimizing adverse effects. Additionally, research into its reactivation by gut microbiota highlights potential avenues for improving patient outcomes through microbiome modulation during treatment .
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2